molecular formula C24H26ClN5O4S B4540351 N-{6-tert-butyl-3-[(2-chloro-5-nitrophenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1-methyl-1H-pyrazole-5-carboxamide

N-{6-tert-butyl-3-[(2-chloro-5-nitrophenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B4540351
M. Wt: 516.0 g/mol
InChI Key: OWEABGDRISWENJ-UHFFFAOYSA-N
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Description

N-{6-tert-butyl-3-[(2-chloro-5-nitrophenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including a carbamoyl group, a nitrophenyl group, and a pyrazole ring, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{6-tert-butyl-3-[(2-chloro-5-nitrophenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1-methyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactionsThe final step often involves the cyclization of the pyrazole ring under controlled conditions .

Industrial Production Methods: Industrial production of this compound may utilize optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted derivatives with altered functional groups, which can exhibit different chemical and biological properties .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the carbamoyl and nitrophenyl groups allows it to form strong hydrogen bonds and hydrophobic interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Uniqueness: The unique combination of functional groups in N-{6-tert-butyl-3-[(2-chloro-5-nitrophenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1-methyl-1H-pyrazole-5-carboxamide provides it with distinct chemical reactivity and biological activity, setting it apart from similar compounds. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N-[6-tert-butyl-3-[(2-chloro-5-nitrophenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26ClN5O4S/c1-24(2,3)13-5-7-15-19(11-13)35-23(28-21(31)18-9-10-26-29(18)4)20(15)22(32)27-17-12-14(30(33)34)6-8-16(17)25/h6,8-10,12-13H,5,7,11H2,1-4H3,(H,27,32)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWEABGDRISWENJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])Cl)NC(=O)C4=CC=NN4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{6-tert-butyl-3-[(2-chloro-5-nitrophenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1-methyl-1H-pyrazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
N-{6-tert-butyl-3-[(2-chloro-5-nitrophenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1-methyl-1H-pyrazole-5-carboxamide
Reactant of Route 3
Reactant of Route 3
N-{6-tert-butyl-3-[(2-chloro-5-nitrophenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1-methyl-1H-pyrazole-5-carboxamide
Reactant of Route 4
N-{6-tert-butyl-3-[(2-chloro-5-nitrophenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1-methyl-1H-pyrazole-5-carboxamide
Reactant of Route 5
N-{6-tert-butyl-3-[(2-chloro-5-nitrophenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1-methyl-1H-pyrazole-5-carboxamide
Reactant of Route 6
N-{6-tert-butyl-3-[(2-chloro-5-nitrophenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1-methyl-1H-pyrazole-5-carboxamide

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